
Vinylphosphonic acid
Overview
Description
Vinylphosphonic acid is an organophosphorus compound with the chemical formula C₂H₅O₃P. It is a colorless, low-melting solid, although commercial samples are often yellowish viscous liquids. This compound is primarily used in the preparation of adhesives and polymeric materials. The phosphorus center in this compound is tetrahedral, bonded to a vinyl group, two hydroxyl groups, and an oxygen atom .
Scientific Research Applications
Vinylphosphonic acid and its polymers have a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Vinylphosphonic acid (VPA) primarily targets the surface of metal substrates and organic-inorganic interfaces. It is used to prepare polythis compound (PVPA), which promotes adhesion between these phases . This makes it valuable in applications such as coatings, dental cements, and fuel cell membranes.
Mode of Action
VPA interacts with its targets through polymerization, forming PVPA. This polymerization process involves the radical polymerization of VPA in the presence of initiator systems and chain transfer agents . The resulting PVPA molecules adhere strongly to metal surfaces and other substrates, enhancing the adhesion properties of coatings and other materials.
Biochemical Pathways
The primary biochemical pathway affected by VPA is the polymerization pathway. When VPA polymerizes, it forms PVPA, which can then interact with various substrates. This interaction is crucial for creating strong bonds between organic and inorganic materials, improving the durability and performance of the resulting composites .
Pharmacokinetics
The bioavailability of VPA in these applications is determined by its ability to polymerize and form stable bonds with substrates .
Result of Action
The molecular and cellular effects of VPA’s action include the formation of strong adhesive bonds between PVPA and various substrates. This results in enhanced durability and performance of coatings, dental cements, and other materials. The polymerization of VPA into PVPA also contributes to the creation of hydrogels and other advanced materials used in drug delivery and biomimetic mineralization .
Action Environment
Environmental factors such as pH, temperature, and the presence of other ions can influence the efficacy and stability of VPA. For instance, the adsorption of anions on the PVPA surface can regulate its hydratability and friction properties . These factors are crucial in applications where environmental compatibility and stability are essential, such as in water-based superlubricity systems.
This compound’s unique properties and interactions make it a valuable compound in various industrial and biomedical applications, particularly where strong adhesion and durable materials are required.
: Mengmeng Liu et al., Nanomaterials, 2022 : This compound - Wikipedia : This compound 97 1746-03-8 - MilliporeSigma
Safety and Hazards
Vinylphosphonic acid is considered hazardous. It may be corrosive to metals and causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Future Directions
Vinylphosphonic acid and its derivatives have potential applications in various fields. For instance, poly(this compound-co-acrylic acid) (PVPA-co-AA) has been identified as a potential candidate for use in bone tissue scaffolds . Furthermore, this compound polymers are capable of binding with various metal cations , suggesting potential use in visualizing the interaction of polymers with viral particles and cells .
Biochemical Analysis
Biochemical Properties
Vinylphosphonic acid is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives
Cellular Effects
This polymer is known for promoting adhesion between organic and inorganic phases , which could potentially influence cell function.
Molecular Mechanism
It’s known that the polymerization of this compound gives polythis compound , which is best known for promoting adhesion between organic and inorganic phases
Dosage Effects in Animal Models
There is limited information available on the effects of this compound at different dosages in animal models. A study has shown that a copolymer of this compound exhibited antiviral activity against the influenza virus in in vitro and in vivo experiments
Metabolic Pathways
This compound is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives
Preparation Methods
Vinylphosphonic acid can be synthesized through several methods. The most common synthetic route involves the addition of phosphorus trichloride to acetaldehyde, forming an adduct that reacts with acetic acid. The resulting product undergoes dehydrochlorination to yield this compound . The reaction steps are as follows:
- ( \text{PCl}_3 + \text{CH}_3\text{CHO} \rightarrow \text{CH}_3\text{CH(O}-)\text{PCl}_3+ )
- ( \text{CH}_3\text{CH(O}-)\text{PCl}_3+ + 2 \text{CH}_3\text{CO}_2\text{H} \rightarrow \text{CH}_3\text{CH(Cl)PO(OH)}_2 + 2 \text{CH}_3\text{COCl} )
- ( \text{CH}_3\text{CH(Cl)PO(OH)}_2 \rightarrow \text{CH}_2=\text{CHPO(OH)}_2 + \text{HCl} )
Industrial production of this compound often utilizes 2-chloroethylphosphonic acid, a plant growth regulator, as a starting material. This method is favored due to its scalability and cost-effectiveness .
Chemical Reactions Analysis
Vinylphosphonic acid undergoes various chemical reactions, including:
Polymerization: This compound can polymerize to form polythis compound, which is used in adhesives and coatings.
Substitution Reactions: The vinyl group in this compound can participate in substitution reactions, forming various derivatives.
Complex Formation: This compound can form complexes with metal ions, which are useful in various applications.
Common reagents used in these reactions include initiators for polymerization and metal salts for complex formation. The major products formed from these reactions are polythis compound and metal complexes.
Comparison with Similar Compounds
Vinylphosphonic acid is unique among phosphonic acids due to its vinyl group, which allows for polymerization and the formation of various derivatives. Similar compounds include:
Diethyl vinylphosphonate: Used as a flame retardant and plasticizer.
Phosphoric acid 2-hydroxyethyl methacrylate ester: Used in dental materials.
11-Phosphonoundecyl acrylate: Used in surface coatings.
These compounds share the phosphonic acid group but differ in their organic substituents, leading to varied applications and properties.
Properties
IUPAC Name |
ethenylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5O3P/c1-2-6(3,4)5/h2H,1H2,(H2,3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWTYVWXUKTLCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27754-99-0 | |
| Record name | Poly(vinylphosphonic acid) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27754-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40862745 | |
| Record name | Phosphonic acid, P-ethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1746-03-8, 27754-99-0 | |
| Record name | Vinylphosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1746-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonic acid, P-ethenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphonic acid, P-ethenyl-, homopolymer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphonic acid, P-ethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vinylphosphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.567 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Phosphonic acid, ethenyl-, homopolymer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The molecular formula of vinylphosphonic acid is C2H5O3P, and its molecular weight is 108.02 g/mol. []
A: this compound has been characterized by 1H NMR, 13C NMR, 31P NMR, and ultraviolet spectroscopy. These techniques provide information about its structure, conformation, and electronic properties. [, ]
A: The water uptake of PVPA-based hydrogels is influenced by the copolymer composition, particularly the ratio of this compound to other monomers. Increasing the VPA content generally leads to higher water uptake. [, ]
A: Yes, PVPA, particularly a hydrolyzed product of poly[bis(2-chloroethyl) vinylphosphonate], can initiate the radical polymerization of methyl methacrylate in aqueous solution. []
A: Yes, molecular dynamics simulations have been used to investigate the local structures and dynamics of imidazole molecules in proton-conducting PVPA-imidazole composite materials. These simulations provide insights into the proton conduction mechanism in these materials. [, ]
A: The incorporation of this compound into copolymers introduces phosphonic acid groups, which contribute to hydrophilicity, calcium binding ability, and proton conductivity. The degree of these effects depends on the VPA content in the copolymer. [, , ]
A: PVPA-based membranes exhibit good stability in acidic environments. For instance, membranes made from poly(this compound-co-acrylonitrile) were found to be stable in oxidative Fenton reagent for 1 hour at 70 °C. []
ANone: PVPA and its copolymers have potential applications in various fields, including:
- Fuel Cells: As proton-conducting membranes due to their high proton conductivity, especially at elevated temperatures and low humidity. [, , , ]
- Biomaterials: As components of bone tissue scaffolds due to their ability to bind calcium and promote bone regeneration. [, ]
- Drug Delivery: As components of stimuli-responsive hydrogels that can release drugs in a controlled manner in response to temperature or pH changes. [, ]
- Water Treatment: As adsorbents for removing heavy metal ions, such as uranium, from water. []
- Superlubricity: As coatings on titanium alloys to achieve low friction and high wear resistance in artificial joints. [, , ]
A: A combination of one- and two-dimensional NMR techniques, including 1H NMR, 13C NMR, and 31P NMR, is commonly used to characterize the microstructure of PVPA and its copolymers. These techniques provide information on tacticity, regioregularity, and copolymer composition. []
A: While specific studies on the environmental impact of this compound and its polymers are limited, the presence of phosphonic acid groups suggests potential for biodegradation and interaction with environmental systems. [, ]
ANone: Significant milestones include:
- Development of efficient synthesis methods for this compound monomer. [, ]
- Successful polymerization of this compound and its copolymers via various techniques. [, , , ]
- Understanding the microstructure and properties of PVPA and its copolymers. [, , ]
- Exploration of diverse applications in fuel cells, biomaterials, drug delivery, and other fields. [, , , , , , , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


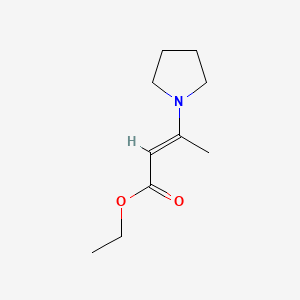

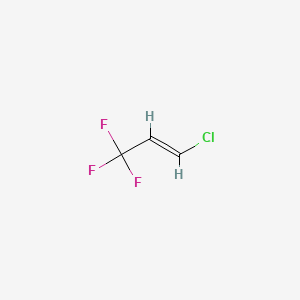
![[2-(DODECYLOXY)ETHOXY]ACETIC ACID](/img/structure/B3422927.png)
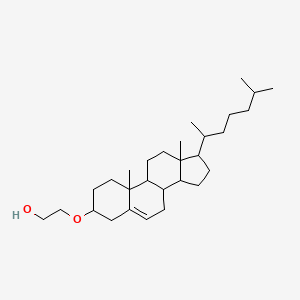
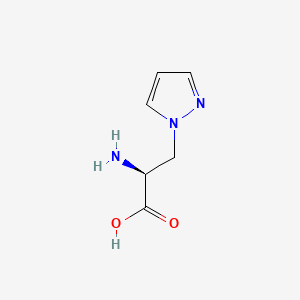
![Dichloro-[2,2]-paracyclophane](/img/structure/B3422945.png)
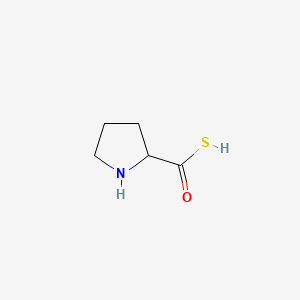

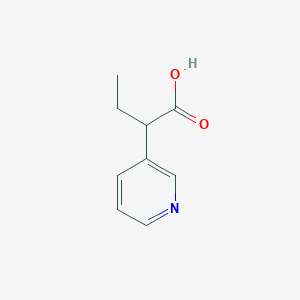
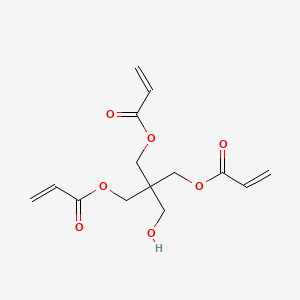
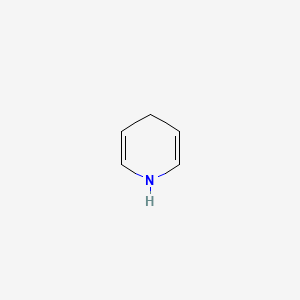
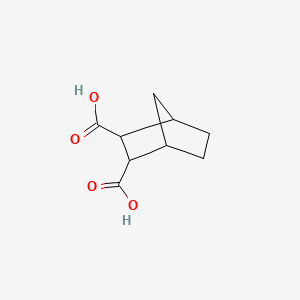
![2-Octadecyl-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione](/img/structure/B3422993.png)
